tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of cyclopentapyridine and is characterized by the presence of an amino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4a-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate
- tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate .
Uniqueness
tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 6-amino-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9-7-10(14)8-11(9)15/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
ZLIAFMBGHSQFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(C2)N |
Origin of Product |
United States |
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